5-Aminomethyl-2-methyl-benzoic acid hydrochloride
Overview
Description
5-Aminomethyl-2-methyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It is also known as 2-Amino-5-methylbenzoic acid . This compound plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of this compound has been reported by esterification reaction . It is often used in the solution-phase peptide synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,9H2,1H3, (H,10,11) .Mechanism of Action
Target of Action
It’s worth noting that aminolevulinic acid, a structurally similar compound, is known to be a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis.
Mode of Action
Related compounds like aminolevulinic acid are known to interact with their targets by mimicking the inhibitory neurotransmitter gaba, leading to decreased neuronal excitability .
Biochemical Pathways
5-(Aminomethyl)-2-methylbenzoic acid hydrochloride may potentially influence the porphyrin synthesis pathway, given the involvement of aminolevulinic acid, a similar compound, in this pathway . Porphyrin synthesis leads to the production of heme in mammals and chlorophyll in plants .
Result of Action
Related compounds like aminolevulinic acid have been used to treat conditions like actinic keratosis and to visualize gliomas .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylbenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(5-10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYWFXHXWYQOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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